molecular formula C14H16ClN3S B2510117 5-(2-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol CAS No. 26029-19-6

5-(2-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2510117
CAS RN: 26029-19-6
M. Wt: 293.81
InChI Key: LNUJJPXAIYHNRF-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (CHCT) is a synthetic triazole derivative that has been studied for its potential applications in scientific research. CHCT is a small molecule that can be synthesized in a lab using a variety of methods. It has been found to have a wide range of biochemical and physiological effects, making it a useful tool in scientific research.

Scientific Research Applications

Catalysis Using Deep Eutectic Solvents (DES)

Background: Deep eutectic solvents (DESs) have gained prominence as green alternatives to traditional solvents and ionic liquids. They offer advantages such as low toxicity, recyclability, and ease of separation. CCTT-based DESs have emerged as versatile catalysts.

Application: A novel DES, MTPPBr-PHTH-DES , was synthesized by combining methyltriphenyl-phosphonium bromide (MTPPBr) and phthalic acid (PHTH). The optimal molar ratio was found to be 1:1. This DES was characterized using various techniques (FT-IR, TGA/DTA, densitometer, eutectic point, and NMR). It serves as an efficient acid catalyst for the synthesis of pyrimido [4,5-d]pyrimidines and pyrano [3,2-c]chromenes under solvent-free conditions. Key features include short reaction time, low temperature, green conditions, and easy recycling .

Pharmaceutical Applications

Background: CCTT derivatives exhibit interesting pharmacological properties.

Application:

Photophysical Properties

Background: CCTT’s electronic structure influences its photophysical behavior.

Application:

properties

IUPAC Name

3-(2-chlorophenyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUJJPXAIYHNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

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